molecular formula C11H15BFNO2 B566731 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1220219-91-9

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B566731
M. Wt: 223.054
InChI Key: HBMYVVCJKRKQBX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BFNO2 . It is often used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound is determined by crystallographic analysis and DFT optimized structure calculation . The results of these analyses are within the normal range .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 302.8±27.0 °C and a predicted density of 1.09±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure Analysis : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures have been synthesized and characterized. These boric acid ester intermediates with benzene rings were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was used for molecular structure calculation, confirming consistency with crystal structures (Huang et al., 2021).

  • Borolan-2-yl Anion Acceptors in Fluoride Shuttle Batteries : Boron-based anion acceptors (AAs) like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been used in fluoride shuttle batteries (FSBs). These compounds enhance fluoride ion conductivity and solubility of CsF in electrolytes, contributing to improved FSB performance (Kucuk & Abe, 2020).

  • Application in Radiopharmaceuticals : The compound has been used in the high-yield synthesis of 18 F-RO948, a tau imaging radiopharmaceutical. The process involved a Suzuki-Miyaura coupling reaction, demonstrating its utility in synthesizing medically important compounds (Kim & Choe, 2020).

Advanced Materials and Detection Systems

  • Detection of Hydrogen Peroxide Vapor : Schiff base substituent-triggered deboration reactions have been explored for fast and sensitive detection of hydrogen peroxide vapor, a crucial aspect in explosive detection. Boron esters, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, showed enhanced sensing performance when combined with imine groups (Fu et al., 2016).

  • Near-Infrared Fluorescent Probes for Benzoyl Peroxide Detection : Near-infrared fluorescence probes with arylboronate, including 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, have been developed for detecting benzoyl peroxide in real samples and in vivo imaging. These probes exhibit high sensitivity and selectivity, important for monitoring in biological systems (Tian et al., 2017).

Safety And Hazards

This compound is classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMYVVCJKRKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718847
Record name 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1220219-91-9
Record name 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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